2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-20(2)10-12-5-4-6-15(18(12)27-20)26-11-17(23)22-19-21-14-8-7-13(29(3,24)25)9-16(14)28-19/h4-9H,10-11H2,1-3H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQPSCLPMPYJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure includes a 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety, which is a type of 1-benzofuran. .
Mode of Action
It’s possible that the compound interacts with its targets via the 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol moiety
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound could potentially interact with pathways involving 1-benzofurans, but this is purely speculative at this point.
Actividad Biológica
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's structure includes a benzofuran moiety linked to a benzothiazole derivative via an ether bond. This unique configuration is hypothesized to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 318.38 g/mol |
| Purity | >95% |
1. Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that the compound exhibited significant AChE inhibition with an IC50 value of approximately 2.31 μM , indicating its potency compared to other known inhibitors .
2. Neuroprotective Effects
The compound has shown promising neuroprotective effects in cellular models. It was found to reduce cell death induced by oxidative stress (e.g., H₂O₂ treatment) in SH-SY5Y neuroblastoma cells. The mechanism appears to involve the reduction of reactive oxygen species (ROS), thereby preserving cell viability and function .
3. Anti-Amyloid Aggregation
In addition to AChE inhibition, the compound demonstrated a capacity to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. The percentage inhibition of Aβ aggregation was recorded at 53.30% , showcasing its dual action against cholinergic dysfunction and amyloid pathology .
Case Study 1: Neuroprotection in Animal Models
In a transgenic mouse model of Alzheimer's disease, administration of the compound led to significant improvements in cognitive function as assessed by spatial memory tests. Mice treated with the compound showed enhanced performance in the Morris water maze test compared to controls, suggesting that it may ameliorate memory deficits associated with Aβ accumulation .
Case Study 2: Safety and Toxicology
Toxicological assessments revealed that the compound exhibited low toxicity profiles in vitro and in vivo. In acute toxicity studies conducted on rodents, no significant adverse effects were noted at therapeutic doses, indicating a favorable safety margin for potential clinical applications .
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and oxidation. Key steps include:
- Step 1: Activation of the benzofuran-7-yloxy moiety using coupling agents like EDCI/HOBt for acetamide formation.
- Step 2: Methanesulfonyl introduction via sulfonation at the 6-position of the benzothiazole ring under controlled acidic conditions.
- Critical Parameters:
- Temperature: Maintain ≤ 0°C during sulfonation to prevent side reactions.
- Solvent Choice: Use anhydrous DMF for amide coupling to enhance reactivity.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
Yield optimization requires precise stoichiometric ratios (1:1.2 for benzothiazole:benzofuran precursor) and inert atmosphere conditions to avoid hydrolysis .
Advanced Question: How can researchers resolve contradictions between X-ray crystallography and NMR data for structural confirmation?
Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism) or crystal packing effects. To resolve discrepancies:
X-ray Crystallography: Use SHELXL for refinement ( highlights its robustness for small molecules). Ensure data resolution ≤ 0.8 Å to resolve electron density maps for the methanesulfonyl group .
NMR Analysis: Perform variable-temperature NMR (e.g., 298–343 K) to detect conformational exchange. Key markers:
- Benzofuran OCH2CO : δ 4.2–4.5 ppm (doublet in H NMR).
- Methanesulfonyl : δ 3.1 ppm (singlet) in H NMR; confirm via C NMR (δ 42 ppm for CH3SO2) .
Cross-Validation: Compare experimental data with DFT-calculated structures (e.g., Gaussian09) to identify steric clashes or torsional strain .
Basic Question: Which spectroscopic techniques confirm molecular structure, and what key markers are expected?
Methodological Answer:
- NMR Spectroscopy:
- H NMR: Benzofuran protons (δ 6.8–7.2 ppm, multiplet), methanesulfonyl CH3 (δ 3.1 ppm).
- C NMR: Acetamide carbonyl (δ 170 ppm), benzothiazole C-SO2 (δ 125 ppm) .
- Mass Spectrometry (HRMS): Expect [M+H]+ at m/z 459.12 (calculated for C21H22N2O5S2).
- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹) .
Advanced Question: What strategies optimize solubility and stability in biological assays without altering activity?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin inclusion complexes.
- Modify pH (6.5–7.4) to exploit the compound’s weakly acidic benzothiazole moiety .
- Stability Optimization:
Basic Question: How is purity validated, and what thresholds are acceptable?
Methodological Answer:
- HPLC: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA). Acceptable purity: ≥95% (λ = 254 nm).
- Elemental Analysis: Carbon/Nitrogen ratios must match theoretical values within ±0.4%.
- Melting Point: Sharp range (e.g., 158–160°C) indicates homogeneity .
Advanced Question: How do computational models and experimental data synergize to elucidate biological target interactions?
Methodological Answer:
Docking Studies (AutoDock Vina): Screen against targets (e.g., kinase domains) using the compound’s 3D structure (PDB ID from ). Prioritize binding poses with ΔG ≤ -8 kcal/mol.
MD Simulations (GROMACS): Simulate ligand-protein complexes (100 ns) to assess stability (RMSD ≤ 2.0 Å).
Experimental Validation:
- SPR Analysis: Measure binding affinity (KD ≤ 10 µM).
- Mutagenesis: Target residues with high docking scores (e.g., Lys123 in kinase ATP-binding pocket) to confirm interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
